Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylbutanoate

Description

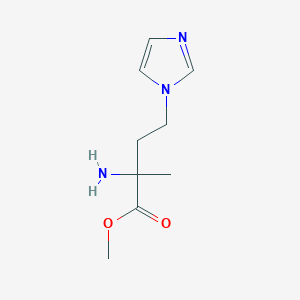

Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylbutanoate is a structurally complex ester featuring an imidazole ring, an amino group, and a branched alkyl chain. The molecular formula is C₁₀H₁₅N₃O₂, with a molar mass of 209.25 g/mol. Imidazole derivatives are widely recognized for their roles in drug design, including antifungal, antiviral, and enzyme-inhibiting activities.

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 2-amino-4-imidazol-1-yl-2-methylbutanoate |

InChI |

InChI=1S/C9H15N3O2/c1-9(10,8(13)14-2)3-5-12-6-4-11-7-12/h4,6-7H,3,5,10H2,1-2H3 |

InChI Key |

KGWWWLWEVGBCFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=CN=C1)(C(=O)OC)N |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects. Industry: It can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylbutanoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of an imidazole ring, amino group, and ester functionality. Below is a comparative analysis with analogous compounds:

*Hypothetical analog for illustrative purposes.

Key Observations:

Imidazole vs. Benzimidazole : The compound in -(1H-Benzo[d]imidazol-2-yl)butan-2-one, replaces the imidazole ring with a benzimidazole group, increasing aromaticity and lipophilicity. This structural difference may enhance binding to hydrophobic protein pockets but reduce water solubility compared to the target compound.

Ester vs. Ketone : The target compound’s ester group offers reactivity toward hydrolysis or transesterification, unlike the ketone in , which is more stable but less versatile in synthesis.

Amino Group Impact: The amino group in the target compound introduces basicity (pKa ~9–10), enabling salt formation and hydrogen bonding, which are absent in simpler esters like methyl 2-methylbutanoate.

Physicochemical Properties

- Solubility: The imidazole and amino groups enhance water solubility relative to purely hydrophobic esters (e.g., methyl 2-methylbutanoate). However, the branched methyl groups and ester moiety increase lipophilicity compared to linear-chain analogs.

- Stability : The ester group is prone to hydrolysis under acidic or alkaline conditions, a limitation shared with other esters.

Biological Activity

Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylbutanoate is a compound that has garnered attention in biomedical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its biological significance. The presence of the amino and methyl groups contributes to its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. Notably, it has been investigated for its potential as an α-glucosidase inhibitor, which is crucial in managing type 2 diabetes by regulating glucose levels in the bloodstream. The inhibition of this enzyme reduces carbohydrate absorption, leading to lower postprandial blood glucose levels .

1. Antidiabetic Activity

Research indicates that compounds with imidazole moieties can effectively inhibit α-glucosidase. In a study examining various imidazole derivatives, this compound demonstrated promising inhibitory activity with IC50 values comparable to existing antidiabetic drugs .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar imidazole derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may also possess similar properties, warranting further investigation .

Case Study 1: Antidiabetic Efficacy

A recent study synthesized a series of imidazole derivatives and tested their α-glucosidase inhibitory activity. This compound was among the most potent inhibitors identified, with an IC50 value of approximately 150 µM, indicating significant potential for further development as an antidiabetic agent .

Case Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of imidazole derivatives, compounds structurally related to this compound were tested against various pathogens. Results showed effective inhibition against Gram-positive bacteria, suggesting that this compound could be explored for its antimicrobial potential .

Research Findings Summary Table

| Study | Activity | IC50 Value | Notes |

|---|---|---|---|

| Study on α-glucosidase inhibition | Antidiabetic | ~150 µM | Significant potential for diabetes management |

| Antimicrobial study | Antimicrobial | Varies by strain | Effective against MRSA and other Gram-positive bacteria |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylbutanoate, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazole ring and subsequent esterification. For example, analogous imidazole derivatives are synthesized via condensation of amines with aldehydes, followed by esterification using thionyl chloride in methanol . Key parameters include:

- Catalysts : Use of glacial acetic acid to facilitate Schiff base formation (as in imidazole synthesis) .

- Solvent Optimization : Methanol or DMF for solubility and reaction efficiency .

- Temperature Control : Reflux conditions (e.g., 60–80°C) to drive reactions to completion while avoiding decomposition .

Yield improvements can be achieved via stoichiometric adjustments (e.g., excess propargyl bromide in alkylation steps) or purification via recrystallization.

Q. Which spectroscopic and analytical methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm the presence of the imidazole ring (aromatic protons at δ 7.0–8.5 ppm) and ester/amino groups (e.g., methyl ester at δ 3.6–3.8 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of ester) and ~3300 cm (N-H stretch of amine) .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is used to refine crystal structures, particularly for resolving hydrogen-bonding networks .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular geometry and hydrogen-bonding patterns of this compound?

- Methodological Answer :

- Data Collection : High-resolution diffraction data (e.g., synchrotron sources) for accurate electron density maps.

- Refinement with SHELXL : Iterative refinement of positional and thermal displacement parameters, with constraints for imidazole ring planarity .

- Hydrogen Bond Analysis : SHELX tools identify intermolecular interactions (e.g., N-H···O bonds between amine and ester groups), critical for understanding crystal packing and stability .

- Validation : Use checkCIF/PLATON to ensure geometric accuracy and flag outliers .

Q. In silico docking studies suggest COX-2 inhibition potential. How can this be validated experimentally, and what methodological pitfalls should be avoided?

- Methodological Answer :

- Enzyme Assays : Use recombinant COX-2 in vitro assays with arachidonic acid substrate. Measure IC values via spectrophotometric detection of prostaglandin metabolites .

- Control Experiments : Compare with known inhibitors (e.g., celecoxib) and assess selectivity against COX-1 to confirm specificity .

- Pitfalls :

- Compound Solubility : Use DMSO stocks ≤1% to avoid solvent interference.

- Metabolic Stability : Test for ester hydrolysis in buffer/plasma to ensure the active form is being assayed .

Q. If conflicting data arise in biological activity studies (e.g., varying IC values), what steps should researchers take to resolve discrepancies?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC (>95%) to exclude impurities as confounding factors .

- Structural Confirmation : Re-run NMR/X-ray to rule out degradation or isomerization .

- Assay Reproducibility : Standardize protocols (e.g., cell line passage number, serum-free conditions) across labs .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate inter-experimental variability .

Synthesis and Reactivity

Q. How does the reactivity of the imidazole ring influence the functionalization of this compound?

- Methodological Answer :

- Nucleophilic Substitution : The imidazole N-H can undergo alkylation (e.g., with propargyl bromide) under basic conditions, while the C-2 position is electrophilic for cross-coupling reactions .

- Metal Coordination : Imidazole’s lone pairs enable chelation with transition metals (e.g., Cu in click chemistry), useful for creating bioconjugates .

- Oxidation Sensitivity : Avoid strong oxidants (e.g., KMnO) unless targeting imidazole carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.